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Compound of Interest |

Compound Name: 2-Isopropylpyrimidin-5-ol
CAS No.: 66739-84-2
Cat. No.: B045795
- 7

Introduction & Structural Logic

2-Isopropylpyrimidin-5-ol consists of a pyrimidine core substituted with an isopropyl group at
the C2 position and a hydroxyl group at the C5 position.

o Symmetry: The molecule possesses a plane of symmetry passing through C2 and C5.
Consequently, the protons at positions C4 and C6 are chemically equivalent, simplifying the
NMR splitting pattern.

» Electronic Environment: The pyrimidine nitrogens are electron-withdrawing, deshielding the
ring protons. However, the hydroxyl group at C5 is an electron-donating group (EDG) by
resonance, which provides shielding to the ortho-positions (C4/C6), counteracting the ring's
deficiency.

 Acidity: The phenolic proton (pKa ~7-8 for hydroxypyrimidines) is exchangeable and sensitive
to solvent choice.

Sample Preparation Protocol
Solvent Selection

 NMR:DMSO-de (Dimethyl sulfoxide-d6) is the mandatory solvent.
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o Reasoning: It ensures complete solubility of the polar hydroxyl group and, unlike
Methanol-da, it inhibits rapid proton exchange, allowing the observation of the hydroxyl
proton signal (typically a broad singlet >10 ppm).

e Mass Spectrometry:Methanol/Water (50:50) with 0.1% Formic Acid.
o Reasoning: Promotes ionization in ESI+ mode while maintaining solubility.

Preparation Steps[1][2][3][4][5]

e Weighing: Accurately weigh 5-10 mg of the solid analyte.
e Dissolution: Add 600 pL of DMSO-ds (99.9% D).

o Filtration: If turbidity persists, filter through a 0.2 um PTFE syringe filter directly into the 5mm
NMR tube to prevent magnetic susceptibility mismatch due to particulates.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[6][7]

Experimental Parameters (400 MHz or Higher)
o Temperature: 298 K (25°C).

e Pulse Sequence:zg30 (standard 30° pulse) for 1H; zgpg30 (power-gated decoupling) for
13C.

» Relaxation Delay (D1): Set to = 2.0 seconds to ensure full relaxation of the isolated aromatic
protons.

« Scans (NS): 16 (1H), 1024 (13C).

Data Interpretation & Expected Shifts

The following data represents the predicted spectroscopic signature based on substituent
additivity rules for pyrimidines.

Table 1: 'H NMR Assighment (DMSO-de, 400 MHZz)

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Position Type

Shift (3,
ppm)

Multiplicit
y

Integral

Coupling

(Hz)

Structural
Logic

OH Hydroxyl

10.20 -
10.50

Broad

Singlet

1H

Deshielded
by
aromatic
ring; visible
in DMSO.

H4, H6 Aromatic

8.20-8.35

Singlet

2H

Equivalent
due to
symmetry.
Deshielded
by N,
shielded by
OH.

CH Methine

2.95-3.10

Septet

1H

Isopropyl
methine,
deshielded
by
pyrimidine

ring.

CHs Methyl

1.20-1.25

Doublet

6H

Isopropyl
methyls.

Table 2: *C NMR Assignment (DMSO-des, 100 MHZz)
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Carbon Shift (8, ppm) Assignment Logic
Ipso-carbon between two

Cc2 160.0 — 165.0 ] )
nitrogens; most deshielded.
Attached to Oxygen (ipso);

C5 148.0 - 152.0 _ ygen (ipso)
deshielded.

C4, C6 140.0 — 144.0 Aromatic CH; equivalent.

CH (i-Pr) 34.0-36.0 Methine of isopropy! group.

CHs (i-Pr) 21.0-22.0 Methyls of isopropy! group.

NMR Workflow Diagram

The following diagram illustrates the logical flow for acquiring and processing the NMR data to
ensure validity.
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Figure 1: Step-by-step NMR acquisition workflow ensuring data integrity through integration
validation.

Mass Spectrometry (LC-MS) Protocol[2][8][9]
Method Parameters

Instrument: Triple Quadrupole or Q-TOF.

lonization: Electrospray lonization (ESI), Positive Mode (+).

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm,
1.7 pm.

Mobile Phase A: Water + 0.1% Formic Acid.[1]
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» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

e Gradient: 5% B to 95% B over 5 minutes.

Fragmentation Pathway & Analysis

The molecular weight of 2-Isopropylpyrimidin-5-ol is 138.17 g/mol .
e Parent lon: In ESI+, the protonated adduct

appears at m/z 139.1.

o Primary Fragment (McLafferty-like): The isopropyl group is prone to loss of propene (

, 42 Da) via a rearrangement mechanism common in alkyl-substituted aromatics, yielding the
protonated 5-hydroxypyrimidine core at m/z 97.

o Secondary Fragment: Loss of CO (28 Da) from the phenol moiety is possible, though less
dominant than the alkyl loss.

Tahle 3- MS/IMS Transition Tahle

Precursor lon Product lon Fragment Collision
Loss (Da) .
(m/z) (m/z) Identity Energy (eV)

Loss of Propene

139.1 97.0 42 ( 15-20

)

Ring Cleavage
139.1 69.0 70 30-35
(RDA)

Fragmentation Logic Diagram
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Figure 2: ESI+ Fragmentation pathway showing the characteristic loss of the isopropy! group.

References

¢ General Pyrimidine Analysis

o

Title: Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay
development and clinical valid

Source: NIH / PMC.

Relevance: Establishes validated LC-MS conditions (C18, acidic mobile phase)

o

o

[e]

URL:[Link]
 NMR Chemical Shift Principles

o Title: NMR Chemical Shifts of Common Labor
o Source: University of Pittsburgh / J. Org. Chem.
o Relevance: Critical for distinguishing the analyte peaks from solvent residuals (DMSO, W

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b045795?utm_src=pdf-body-img
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6395004/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o URL:[Link]
* Mass Spectrometry Fragmentation
o Title: Mass Spectrometry - Fragmentation Patterns (Alcohols/Aromatics).[3]

o Source: Chemistry LibreTexts.
o Relevance: Provides the mechanistic basis for the loss of alkyl groups (propene)

o URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b045795?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

